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Compound of Interest

Compound Name: Rubrofusatrin triglucoside

Cat. No.: B11929788

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin triglucoside is a natural product of interest due to its potential biological
activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
structural elucidation and characterization of such complex molecules. This document provides
detailed application notes and experimental protocols for the comprehensive NMR analysis of
Rubrofusarin triglucoside, including predicted *H and 13C NMR data, sample preparation, and
acquisition parameters for various 1D and 2D NMR experiments.

Predicted NMR Data for Rubrofusarin Triglucoside

The following tables summarize the predicted *H and 3C NMR chemical shifts for
Rubrofusarin triglucoside. These values are estimated based on the known data for the
Rubrofusarin aglycone and the expected glycosylation shifts upon the attachment of a
triglucoside chain, likely at the C-6 position.

Table 1: Predicted *H NMR Data for Rubrofusarin Triglucoside (in DMSO-ds)
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Predicted Chemical

Coupling Constant

Position . Multiplicity
Shift (6, ppm) (J, H2)
Rubrofusarin Moiety
5-OH ~13.5 S
H-1 ~6.8 S
H-3 ~6.3 S
H-4 ~7.1 S
H-7 ~6.5 d 2.0
H-9 ~6.7 d 2.0
2-CHs ~2.4 S
8-OCHs ~3.9 S
Glucosyl Unit |
(Attached to C-6)
H-1' ~5.1 d 7.5
H-2' ~3.2-3.4 m
H-3' ~3.2-3.4 m
H-4' ~3.2-34 m
H-5' ~3.5-3.7 m
H-6'a ~4.2 dd 11.5,5.5
H-6'b ~3.9 dd 115,20
Glucosyl Unit 11
H-1" ~4.4 d 7.8
H-2" ~3.1-3.3 m
H-3" ~3.1-3.3 m
H-4" ~3.1-3.3 m
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H-5" ~3.4-3.6 m

H-6"a ~3.7 dd 11.8,5.0
H-6"b ~3.5 dd 11.8,2.5
Glucosyl Unit 111

H-1" ~4.3 d 7.8

H-2" ~3.0-3.2 m

H-3" ~3.0-3.2 m

H-4" ~3.0-3.2 m

H-5" ~3.3-3.5 m

H-6"a ~3.6 dd 12.0,5.0
H-6"b ~3.4 dd 12.0, 2.0

Table 2: Predicted 3C NMR Data for Rubrofusarin Triglucoside (in DMSO-de)
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Position

Predicted Chemical Shift (8, ppm)

Rubrofusarin Moiety

C-1 ~102.1
C-2 ~165.0
C-3 ~109.5
C-4 ~140.1
C-4a ~110.2
C-5 ~161.8
C-6 ~152.5
C-7 ~08.5
C-8 ~165.8
C-9 ~94.3
C-9a ~157.9
C-10a ~105.6
C=0 ~182.0
2-CHs ~20.5
8-OCHs ~56.0
Glucosyl Unit | (Attached to C-6)

C-1 ~103.5
C-2' ~74.0
C-3 ~76.5
C-4' ~70.0
C-5' ~77.0
C-6' ~68.5
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Glucosyl Unit 1l

c-1" ~103.8
c-2" ~74.2
Cc-3" ~76.8
C-4" ~70.3
c-5" ~77.2
C-6" ~69.0
Glucosyl Unit 111

c-1" ~104.0
c-2" ~74.5
c-3™ ~77.0
c-4"™ ~70.5
c-5" ~77.5
c-6™ ~61.2

Experimental Protocols
Sample Preparation

e Dissolution: Weigh 5-10 mg of purified Rubrofusarin triglucoside and dissolve it in 0.5-0.6
mL of deuterated dimethyl sulfoxide (DMSO-de). DMSO-ds is a suitable solvent for polar
glycosides.

« Filtration: To remove any particulate matter, filter the solution through a small plug of glass
wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

o Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can
affect relaxation times, the sample can be degassed by bubbling a slow stream of nitrogen or
argon gas through the solution for several minutes.
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NMR Data Acquisition

The following are standard parameters for acquiring high-quality NMR data on a 500 MHz
spectrometer. These may need to be adjusted based on the specific instrument and sample
concentration.

2.1. *H NMR Spectroscopy

e Pulse Program: zg30 (or equivalent)

e Number of Scans (ns): 16-64 (depending on concentration)
o Relaxation Delay (d1): 2.0 s

e Acquisition Time (aq): 3-4 s

o Spectral Width (sw): 12-16 ppm

e Temperature: 298 K

2.2. B3C NMR Spectroscopy

Pulse Program: zgpg30 (with proton decoupling)

Number of Scans (ns): 1024-4096 (or more for dilute samples)

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): 1.0-1.5 s

Spectral Width (sw): 200-240 ppm

2.3. 2D NMR: COSY (Correlation Spectroscopy)

e Pulse Program: cosygpgf (or equivalent phase-sensitive gradient COSY)

e Number of Scans (ns): 2-4 per increment

o Relaxation Delay (d1): 1.5-2.0 s
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Number of Increments (F1 dimension): 256-512

Spectral Width (sw in F1 and F2): 10-12 ppm

2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information)
Number of Scans (ns): 4-8 per increment

Relaxation Delay (d1): 1.5 s

1J(CH) Coupling Constant: Optimized for ~145 Hz

Number of Increments (F1 dimension): 128-256

Spectral Width (F2 - *H): 10-12 ppm

Spectral Width (F1 - 3C): 160-180 ppm

2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgpndgf (or equivalent gradient-selected HMBC)
Number of Scans (ns): 16-32 per increment
Relaxation Delay (d1): 1.5-2.0 s

Long-range 1J(CH) Coupling Constant: Optimized for 8-10 Hz to observe 2- and 3-bond
correlations. A second experiment optimized for 4-5 Hz can be beneficial for detecting
longer-range correlations, including across the glycosidic bond.

Number of Increments (F1 dimension): 256-512
Spectral Width (F2 - *H): 10-12 ppm

Spectral Width (F1 - 13C): 200-220 ppm
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Data Processing and Analysis

o Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz
for 1H and 1-2 Hz for 13C) to the FID before Fourier transformation to improve the signal-to-
noise ratio. For 2D data, apply a sine-bell or squared sine-bell window function in both
dimensions.

e Phasing and Baseline Correction: Manually phase the spectra and apply an automatic
baseline correction.

o Referencing: Reference the *H spectrum to the residual solvent peak of DMSO-de at 4 2.50
ppm. Reference the 13C spectrum to the DMSO-de peak at & 39.52 ppm.

o Peak Picking and Integration: Identify and integrate all peaks in the *H spectrum.
e 2D Spectra Analysis:

o COSY: ldentify cross-peaks to establish proton-proton coupling networks within each
monosaccharide unit and the aglycone.

o HSQC: Correlate each proton to its directly attached carbon atom.

o HMBC: Use the long-range correlations to connect the different spin systems. Crucially,
look for correlations between the anomeric proton of one sugar unit and a carbon of the
adjacent unit to determine the glycosidic linkages. For example, a correlation between H-
1" and C-6" would confirm the B-(1 - 6) linkage between the first and second glucose units.

Visualizations
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Caption: Workflow for NMR analysis of Rubrofusarin triglucoside.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b11929788?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Glucosyl Unit II Glucosyl Unit I

Click to download full resolution via product page

Caption: Key HMBC correlation for determining the glycosidic linkage.

 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopic
Analysis of Rubrofusarin Triglucoside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929788#nmr-spectroscopy-techniques-for-
rubrofusarin-triglucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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